(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone
Description
“(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone” (CAS: 2034296-57-4) is a heterocyclic compound featuring a pyrrolidine core substituted with a 5-fluoropyrimidin-2-yloxy group and a morpholino methanone moiety. Its molecular architecture combines a fluorinated pyrimidine ring, known for its role in modulating biological activity, with a pyrrolidine-morpholine hybrid system, which enhances solubility and pharmacokinetic properties.
Properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4O3/c14-10-7-15-12(16-8-10)21-11-1-2-18(9-11)13(19)17-3-5-20-6-4-17/h7-8,11H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVICSYCBTBGERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Overview
The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone is a synthetic organic molecule characterized by a unique combination of a pyrrolidine ring, a fluoropyrimidine moiety, and a morpholine group. Its molecular formula is , and it has garnered attention for its potential applications in medicinal chemistry, particularly in cancer therapy and antiviral treatments.
Anticancer Activity
Research indicates that compounds with similar structures have demonstrated significant anticancer properties. The presence of the fluoropyrimidine moiety suggests that this compound could inhibit tumor growth by:
- Interfering with DNA synthesis.
- Inducing apoptosis in cancer cells.
Case Study : A study on fluorinated pyrimidines showed that they effectively inhibited the proliferation of various cancer cell lines, suggesting a similar potential for this compound.
Antiviral Properties
The antiviral potential of fluoropyrimidines has been well-documented, particularly in relation to viral RNA synthesis inhibition. This compound may exhibit:
- Efficacy against specific viral infections due to its structural features.
Case Study : Research on related compounds has shown promising results in inhibiting viral replication, highlighting the need for further exploration of this compound's antiviral capabilities.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes could lead to therapeutic applications in conditions such as diabetes or hypertension. The morpholine group may enhance its interaction with metabolic enzymes.
Case Study : Preliminary findings indicate that similar compounds can effectively inhibit enzymes involved in glucose metabolism, which could be beneficial for diabetes management.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
*Inferred formula for target compound: Likely C13H16FN4O3 (based on structural components).
Key Structural Differences
Core Heterocycle :
- The target compound features a pyrrolidine ring linked to fluoropyrimidine, whereas the pyrrolopyrimidine derivative (2034224-15-0) has a fused pyrrolo[3,4-d]pyrimidine core, which may influence binding affinity in enzyme-targeted applications .
- The dichloropyridine analog (2944624-03-5) lacks a pyrrolidine system entirely, instead relying on a simpler pyridine scaffold .
The pyridinylthio group in 2034224-15-0 adds sulfur-based reactivity, possibly enhancing metal-binding capacity .
Physicochemical Properties: The dichloropyridine analog (2944624-03-5) exhibits higher lipophilicity (density: 1.429 g/cm³) compared to the target compound, which likely has lower density due to its oxygen-rich morpholino and pyrrolidine groups . Boiling points and solubility data for the target compound are unavailable, limiting direct comparisons.
Functional Implications
- The dichloropyridine analog’s lipophilicity may favor blood-brain barrier penetration, whereas the pyrrolopyrimidine derivative’s sulfur group could modulate redox pathways .
- Synthetic Accessibility : The target compound’s pyrrolidine-morpholine linkage may require multi-step synthesis, whereas dichloropyridine derivatives are often simpler to prepare .
Q & A
Q. What are the recommended synthetic routes for (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a fluoropyrimidine derivative (e.g., 5-fluoropyrimidin-2-ol) with a pyrrolidine-morpholino methanone precursor. For example, describes a similar synthesis using tert-butylphenol and cyclopropane derivatives under basic conditions (e.g., DBU in THF), followed by purification via silica gel chromatography . Optimization of reaction time, temperature (e.g., 50°C for 16 hours), and stoichiometry (4:1 molar ratio of phenol to substrate) is critical for yield improvement.
Q. Which spectroscopic techniques are optimal for structural characterization?
- NMR : Use - and -NMR to confirm the fluoropyrimidine moiety and pyrrolidine-morpholino connectivity. For example, provides NMR data for a structurally related fluoropyrimidine compound, highlighting distinct chemical shifts for fluorine (δ ~ -120 ppm) and pyrrolidine protons (δ 3.0–4.0 ppm) .
- X-ray crystallography : demonstrates the utility of single-crystal X-ray diffraction for resolving stereochemical ambiguities in pyrazole analogs, applicable to this compound’s pyrrolidine ring conformation .
Q. How should researchers handle solubility challenges during in vitro assays?
The compound’s solubility depends on the fluoropyrimidine and morpholino groups. notes that polar aprotic solvents (e.g., DMSO, acetonitrile) are effective for pyridine-morpholino analogs. For aqueous buffers, use co-solvents like ethanol (<10% v/v) or surfactants (e.g., Tween-80) to enhance dissolution while maintaining assay integrity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s kinase inhibition potential?
- Target selection : Prioritize kinases with ATP-binding pockets accommodating fluoropyrimidine moieties (e.g., EGFR, VEGFR). highlights morpholino-containing compounds as kinase inhibitors, suggesting competitive ATP-binding assays .
- Assay design : Use fluorescence-based ADP-Glo™ assays with purified kinase domains. Include positive controls (e.g., staurosporine) and validate results via Western blotting for downstream phosphorylation targets.
Q. What strategies address contradictions in reported stability profiles of morpholino-containing compounds?
Discrepancies often arise from experimental conditions. For example:
- pH-dependent degradation : notes that morpholino-carbamates degrade under acidic conditions (pH < 4), while reports stability in neutral buffers .
- Light sensitivity : Store the compound in amber vials at -20°C, as fluoropyrimidines (e.g., ) are prone to photolytic cleavage .
Q. How can computational modeling guide SAR studies for this compound?
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses in kinase ATP pockets. Focus on hydrogen bonding between the morpholino oxygen and kinase hinge regions.
- DFT calculations : Analyze electron density maps (e.g., Gaussian 16) to assess the fluoropyrimidine’s electrophilic character, which influences reactivity in nucleophilic environments .
Q. What are the critical considerations for optimizing bioavailability in preclinical studies?
- LogP optimization : shows that pyrrolidine-morpholino hybrids often have LogP values >2.5, requiring formulation with lipid-based carriers (e.g., liposomes) to enhance absorption .
- Metabolic stability : Incorporate deuterium (e.g., ) at labile positions (e.g., morpholino methyl groups) to reduce CYP450-mediated oxidation .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value/Range | Method (Reference) |
|---|---|---|
| Solubility (DMSO) | >50 mM | UV-Vis () |
| LogP (predicted) | 2.8–3.2 | ChemAxon () |
| Thermal stability | Stable up to 150°C | TGA () |
Table 2: Common Contaminants in Synthesis
| Contaminant | Source | Mitigation Strategy |
|---|---|---|
| Defluoro byproduct | Hydrolytic cleavage | Use anhydrous conditions |
| Morpholino dimer | Overalkylation | Limit reaction time |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
